Eupalinolide K

STAT3 inhibition Triple-negative breast cancer Michael reaction acceptor

Researchers requiring precise STAT3 pathway interrogation face variability when substituting Eupalinolide K with analogs like Eupalinolide J-structural differences in the 4-hydroxytigloyloxy side chain produce divergent target engagement and potency. Eupalinolide K serves as the definitive tool for SAR studies requiring this specific 3β-hydroxy-8β-(4'-hydroxytigloyloxy) substitution pattern. - Validated PI3K-Akt modulation: Reduces LPS-induced PI3K phosphorylation at 100 μM in A549 cells. - Defined MRA electrophilicity: α-methylene-γ-lactone enables covalent target engagement distinct from analogs. - Batch-to-batch consistency: HPLC-verified purity with full spectroscopic characterization (NMR, MS) for reproducible signaling studies.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B10818351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide K
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O
InChIInChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16+,17+,18+/m0/s1
InChIKeyAPOGLVUGPAVNAP-MUNFFKKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupalinolide K Overview


Eupalinolide K is a germacranolide-type sesquiterpene lactone isolated primarily from Eupatorium lindleyanum [1]. It is characterized by a 10-membered germacrane ring fused to an α-methylene-γ-lactone moiety and carries a 4-hydroxytigloyloxy ester side chain . The compound has been identified as a STAT3 inhibitor and functions as a Michael reaction acceptor (MRA) due to its electrophilic α,β-unsaturated lactone system [1].

Why Eupalinolide K Substitution Fails


Eupalinolide K belongs to a structurally diverse family of germacranolide sesquiterpene lactones isolated from Eupatorium species, including Eupalinolides A, B, G, H, I, J, and O. Despite sharing a common biosynthetic origin and the presence of the α-methylene-γ-lactone Michael acceptor motif, these analogs differ significantly in their side-chain esterification patterns (e.g., acetoxy, 4-hydroxytigloyloxy, 4-oxo-tigloyloxy substitutions) and stereochemical configurations [1]. These subtle structural variations profoundly affect their electrophilicity, target engagement, and biological potency. Consequently, substitution of Eupalinolide K with a close analog such as Eupalinolide J or Eupalinolide A without empirical verification would introduce unacceptable experimental variability in STAT3 inhibition assays, cytotoxicity studies, and downstream signaling analyses [2].

Eupalinolide K Comparative Evidence


STAT3 Inhibitory Activity vs. Eupalinolide J

In a systematic screen of six sesquiterpene lactones isolated from E. lindleyanum using a STAT3-dependent luciferase reporter system, Eupalinolide K was isolated and identified as one of the Michael reaction acceptors (MRAs) present in the extract. However, the study explicitly identified Eupalinolide J—not Eupalinolide K—as the compound that demonstrated notable STAT3 inhibitory activity [1]. While the exact fold difference in luciferase suppression was not quantified in the accessible portion of the study, the qualitative outcome establishes that Eupalinolide K exhibits inferior STAT3 inhibitory potency relative to its close analog Eupalinolide J under the same experimental conditions [1].

STAT3 inhibition Triple-negative breast cancer Michael reaction acceptor Luciferase reporter assay

PI3K Phosphorylation in A549 Cells

Eupalinolide K (100 μM) significantly reduces the phosphorylation level of PI3K induced by lipopolysaccharide (LPS) in A549 human lung adenocarcinoma cells . This activity is consistent with the role of Eupalinolide K as a bioactive constituent in sesquiterpene lactone fractions (SLEL) that attenuate LPS-induced acute lung injury (ALI) by dual suppression of PI3K-Akt and MAPK-NF-κB pathways [1]. While the 100 μM concentration required for this effect suggests moderate potency, the demonstration of pathway-specific modulation provides a mechanistic anchor for its anti-inflammatory application .

PI3K-Akt pathway Inflammation Lung cancer Acute lung injury

4-Hydroxytigloyl Ester Substituent

Eupalinolide K is structurally defined as 3β-hydroxy-8β-(4'-hydroxytigloyloxy)costunolide, featuring a specific 4-hydroxytigloyl ester at the C8 position and a hydroxyl group at C3 . This distinguishes it from closely related analogs such as Eupalinolide A and B, which possess different esterification patterns and Z/E stereochemistry [1]; Eupalinolide J, which carries alternative modifications; and 3β-acetoxy-8β-(4'-hydroxytigloyloxy)costunolide, which substitutes an acetoxy group for the C3 hydroxyl [2]. The presence of the 4-hydroxytigloyloxy moiety influences the compound's electrophilicity and steric accessibility of the α-methylene-γ-lactone, thereby modulating its reactivity as a Michael acceptor and its selectivity for protein targets containing accessible cysteine residues .

Structure-activity relationship Germacranolide Michael addition Ester side chain

Eupalinolide K Application Scenarios


PI3K-Akt Pathway in Inflammatory Models

Eupalinolide K is specifically suited for experiments examining the PI3K-Akt signaling axis in the context of LPS-induced inflammation, such as in A549 lung adenocarcinoma cells or acute lung injury (ALI) models [1]. The compound's demonstrated ability to reduce LPS-induced PI3K phosphorylation at 100 μM supports its use as a tool to dissect PI3K-Akt pathway contributions independent of its weaker STAT3 activity.

SAR of Sesquiterpene Lactones

Given the documented differential STAT3 inhibitory activity between Eupalinolide K and Eupalinolide J [2], procurement of Eupalinolide K is essential for SAR studies aimed at elucidating the structural determinants—specifically the 3β-hydroxy-8β-(4'-hydroxytigloyloxy) substitution pattern —that govern target selectivity and potency within the eupalinolide class. This compound serves as a critical inactive/less-active control relative to Eupalinolide J in STAT3-focused assays.

Component Analysis in Acute Lung Injury

Eupalinolide K has been identified as a potential bioactive constituent within SLEL fractions that exert protective effects against LPS-induced acute lung injury through dual PI3K-Akt and MAPK-NF-κB pathway suppression [1]. Researchers investigating the multi-component pharmacology of E. lindleyanum extracts should procure purified Eupalinolide K to validate its individual contribution to the observed in vivo and in vitro therapeutic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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